3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride
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Overview
Description
3-(prop-2-yn-1-yl)-1-azaspiro[33]heptane hydrochloride is a chemical compound that belongs to the class of azaspiro compounds These compounds are characterized by a spirocyclic structure, which consists of two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane hydrochloride typically involves the N-alkylation of azaspiro compounds with propargyl bromide. This reaction is carried out in the presence of a base such as sodium hydroxide under phase-transfer catalysis conditions. The reaction mixture is stirred vigorously at room temperature, and the product is isolated by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The prop-2-yn-1-yl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways, resulting in various effects such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-iodo-2-propynyl butylcarbamate: Another compound with a prop-2-yn-1-yl group, used as a biocide.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: A compound used in Sonogashira cross-coupling reactions.
Uniqueness
3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane hydrochloride is unique due to its spirocyclic structure and the presence of the prop-2-yn-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2792217-27-5 |
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Molecular Formula |
C9H14ClN |
Molecular Weight |
171.67 g/mol |
IUPAC Name |
3-prop-2-ynyl-1-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-2-4-8-7-10-9(8)5-3-6-9;/h1,8,10H,3-7H2;1H |
InChI Key |
AVHHFBWUSJNGRZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1CNC12CCC2.Cl |
Origin of Product |
United States |
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